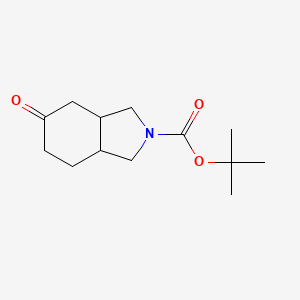

2-Boc-5-oxo-octahydro-isoindole

CAS No.: 203661-68-1

Cat. No.: VC2384841

Molecular Formula: C13H21NO3

Molecular Weight: 239.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 203661-68-1 |

|---|---|

| Molecular Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |

| Standard InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3 |

| Standard InChI Key | KEEXIHAGXWAFOF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 |

Introduction

Chemical Identity and Properties

2-Boc-5-oxo-octahydro-isoindole is a structurally distinct organic compound with well-defined chemical characteristics. Understanding its fundamental properties is essential for researchers working with this molecule.

Basic Identification

The compound is officially identified through several standardized designations in chemical databases and literature:

| Property | Value |

|---|---|

| CAS Number | 203661-68-1 |

| Molecular Formula | C13H21NO3 |

| Molecular Weight | 239.31 g/mol |

| IUPAC Name | tert-butyl 5-oxo-octahydro-1H-isoindole-2-carboxylate |

| Alternative IUPAC Name | tert-butyl 6-oxo-3,3a,4,5,7,7a-hexahydro-1H-isoindole-2-carboxylate |

| InChI | InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(15)6-10(9)8-14/h9-10H,4-8H2,1-3H3 |

| InChIKey | KEEXIHAGXWAFOF-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC2CCC(=O)CC2C1 |

The compound is also known by several synonyms, including tert-Butyl 5-oxohexahydro-1H-isoindole-2(3H)-carboxylate and tert-butyl hexahydro-6-oxo-1H-isoindole-2(3H)-carboxylate .

Structural Characteristics

2-Boc-5-oxo-octahydro-isoindole features a bicyclic structure derived from isoindole, with the following key structural elements:

-

A fully saturated (octahydro) isoindole ring system

-

A tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom (position 2)

-

A ketone (oxo) functional group at position 5 of the ring system

-

A bicyclic framework with fused five- and six-membered rings

The presence of both the Boc protecting group and the ketone functionality makes this compound particularly useful for further chemical modifications and transformations in organic synthesis .

Synthesis Methods

The synthesis of 2-Boc-5-oxo-octahydro-isoindole is well-documented in chemical literature, with several approaches available depending on the starting materials and desired specifications.

Oxidation of Hydroxyl Precursor

One of the most efficient and well-documented methods involves the oxidation of tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate:

-

The hydroxyl precursor (48.98 g, 203.0 mmol) is dissolved in dichloromethane (DCM, 500 mL) at 0°C

-

Dess-Martin periodinane (DMP, 103.31 g, 243.6 mmol) is added in portions

-

The reaction is maintained at 0°C for 0.5 hours and then allowed to warm to room temperature

-

The mixture is stirred overnight to complete the reaction

-

After cooling to 0°C, a mixture of saturated NaHCO₃ solution and saturated Na₂S₂O₃ solution (v/v, 1/1, 500 mL) is added

-

The mixture is stirred at 0°C for 0.5 hours and then filtered

-

The filter cake is rinsed with DCM (250 mL × 3)

-

The aqueous layer is extracted with DCM (250 mL × 3)

-

The combined organic phases are washed with brine (500 mL), dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure

-

The resulting residue is purified by silica gel column chromatography using petroleum ether/ethyl acetate (v/v = 5/1)

This method yields the title compound as a yellow oil with a reported yield of 100% .

Alternative Synthetic Routes

Alternative synthetic approaches may involve:

-

Reaction with phthalic acid dimethyl ester in dichloromethane at 0-20°C

-

Starting from other precursors such as bicyclic amines followed by Boc protection and selective oxidation steps

These synthetic pathways demonstrate the versatility of approaches that can be employed to obtain 2-Boc-5-oxo-octahydro-isoindole based on available starting materials and laboratory conditions.

| Parameter | Classification |

|---|---|

| GHS Symbol | GHS07 |

| Signal Word | Warning |

| Hazard Statement | H302 (Harmful if swallowed) |

| Precautionary Statements | P301+P312+P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.) |

This information indicates that while the compound presents some hazards, they are relatively moderate compared to more dangerous chemicals .

| Supplier | Location | Product Offerings |

|---|---|---|

| Sigma-Aldrich | Global | Research-grade material |

| AK Scientific | USA | Various package sizes |

| Matrix Scientific | USA | High-purity material (97.0%) |

| Guangzhou Yuheng Pharmaceutical Technology Co., Ltd | China | Bulk quantities |

| Career Henan Chemical Co | China | Custom synthesis options |

| Amadis Chemical Company Limited | China | Research quantities |

| Vulcanchem | Global | Research-use only material |

This widespread availability indicates the compound's relevance in current chemical research and applications .

| Supplier | Product Number | Package Size | Price (USD) | Updated |

|---|---|---|---|---|

| Sigma-Aldrich | PHB00248 | 1g | $1,060 | 2023-06-20 |

| AK Scientific | 1072CY | 250mg | $263 | 2021-12-16 |

| AK Scientific | 1072CY | 500mg | $409 | 2021-12-16 |

| AK Scientific | 1072CY | 5g | $1,381 | 2021-12-16 |

| Matrix Scientific | 122784 | 1g | $1,848 | 2021-12-16 |

The relatively high cost per gram indicates that the compound is primarily used in research settings where small quantities are sufficient, rather than in large-scale industrial applications .

Applications in Chemical Research

2-Boc-5-oxo-octahydro-isoindole has several applications in chemical research, particularly in medicinal chemistry and organic synthesis.

Pharmaceutical Intermediates

The compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmaceutical applications:

-

The protected nitrogen (Boc group) allows for selective reactions at other positions

-

The ketone group provides a handle for further functionalization through reactions such as reductions, additions, and condensations

-

The bicyclic structure offers a rigid scaffold that can be incorporated into drug candidates

These features make it particularly useful in the preparation of compounds targeting various biological pathways .

Structure-Activity Relationship Studies

Researchers can utilize 2-Boc-5-oxo-octahydro-isoindole in structure-activity relationship (SAR) studies:

-

The compound can be modified at various positions to create libraries of analogues

-

Systematic variations of the structure allow for exploration of binding interactions with biological targets

-

The bicyclic core provides conformational constraints that can enhance binding specificity

These studies are essential in modern drug discovery processes, making compounds like 2-Boc-5-oxo-octahydro-isoindole valuable in pharmaceutical research .

Structural Relationships and Comparisons

Understanding how 2-Boc-5-oxo-octahydro-isoindole relates to other similar compounds provides context for its chemical behavior and potential applications.

Related Compounds

Several compounds share structural similarities with 2-Boc-5-oxo-octahydro-isoindole:

| Compound | Relationship to 2-Boc-5-oxo-octahydro-isoindole |

|---|---|

| tert-butyl 5-hydroxyhexahydro-1H-isoindole-2(3H)-carboxylate | Precursor; differs by having a hydroxyl group instead of a ketone |

| Unprotected 5-oxo-octahydro-isoindole | Lacks the Boc protecting group |

| Aromatic isoindole derivatives | Share the core ring system but lack saturation |

| Other Boc-protected heterocycles | Similar protection strategy but different ring systems |

These relationships help in understanding the reactivity patterns and potential transformations of 2-Boc-5-oxo-octahydro-isoindole .

Chemical Reactivity Patterns

Based on its structure, 2-Boc-5-oxo-octahydro-isoindole exhibits several predictable reactivity patterns:

-

The Boc group can be selectively removed under acidic conditions (typically trifluoroacetic acid)

-

The ketone can undergo typical carbonyl reactions (reduction, nucleophilic addition, etc.)

-

The bicyclic system provides conformational constraints that may influence stereoselectivity in reactions

-

The protected nitrogen can be deprotected and subsequently functionalized with other groups

These reactivity patterns make the compound versatile in the hands of synthetic chemists developing complex molecular structures .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume